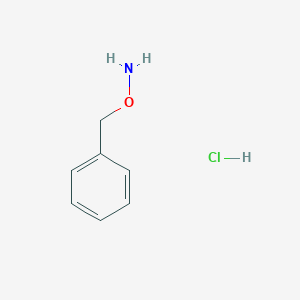

O-Benzylhydroxylaminehydrochloride

Description

Significance in Modern Organic Synthesis and Medicinal Chemistry

The importance of O-benzylhydroxylamine hydrochloride in contemporary organic synthesis stems from its role as a key intermediate and reagent. chemimpex.com Its primary application is the reaction with aldehydes and ketones to form stable O-benzyl oximes. fishersci.ca This transformation is not only a method for the characterization and purification of carbonyl compounds but also provides access to oxime ethers, a class of compounds with applications in agrochemicals and materials science. yccskarad.comhep.com.cn The resulting oximes are versatile intermediates that can be further converted into other crucial functional groups, such as primary amines through reduction or amides via rearrangement reactions.

In medicinal chemistry, O-benzylhydroxylamine hydrochloride is indispensable for the synthesis of hydroxamic acids. It reacts with activated carboxylic acids or esters to form O-benzyl hydroxamates, which are stable, protected precursors. organic-chemistry.org Hydroxamic acids are a critical class of compounds known for their significant biological activities, most notably as potent inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases. A significant advancement in this area is the development of a one-step method for synthesizing O-benzyl hydroxamates directly from unactivated esters using a strong base like lithium bis(trimethylsilyl)amide (LiHMDS), bypassing the need for harsher activating agents. organic-chemistry.org

The compound's utility extends to the synthesis of complex pharmaceutical agents. It has been employed as a building block in the creation of precursors for β-lactamase inhibitors and in the synthesis of fluoroquinolone derivatives with antibiotic activity. caymanchem.commedchemexpress.com Furthermore, research has identified O-benzylhydroxylamine itself as a potent, sub-micromolar inhibitor of Indoleamine 2,3-dioxygenase-1 (IDO1), a key therapeutic target in cancer immunotherapy, highlighting its direct role in drug discovery. nih.gov

The following table summarizes research findings on the synthesis of O-benzyl hydroxamates from various unactivated esters, demonstrating the efficiency and broad applicability of this modern synthetic method. organic-chemistry.org

| Ester Substrate | Base | Yield (%) |

| Ethyl benzoate | LiHMDS | 95 |

| Methyl 4-chlorobenzoate | LiHMDS | 93 |

| Ethyl 2-naphthoate | LiHMDS | 91 |

| Methyl (S)-2-(Boc-amino)-3-phenylpropanoate | LiHMDS | 88 |

| Ethyl hexanoate | LiHMDS | 78 |

| Data sourced from J. Org. Chem., 2005, 70, 6925-6928. organic-chemistry.org |

Evolution of Research Perspectives on O-Benzylhydroxylamine Hydrochloride

Research interest in O-benzylhydroxylamine hydrochloride has evolved considerably from its initial use as a simple derivatizing agent to its current status as a sophisticated tool in complex molecular engineering.

Early applications primarily capitalized on its straightforward and high-yielding reaction with carbonyl compounds to form oximes for purification and characterization purposes. researchgate.net The focus was on the reliability and stability of the resulting O-benzyl oximes.

Over time, the perspective shifted towards leveraging the synthetic potential of the oxime products. Researchers began to explore the oxime ether as a versatile intermediate for constructing other nitrogen-containing functional groups. Concurrently, efforts were made to refine the synthesis of oximes, leading to the development of more efficient and environmentally friendly protocols, such as using eco-friendly catalysts in aqueous media at ambient temperatures. yccskarad.comias.ac.in

A significant leap in its application came with its adoption in the field of bioconjugation. The formation of an oxime linkage, known as oxime ligation, proved to be a highly chemoselective reaction that can proceed under mild, physiological pH conditions. nih.gov This has made O-benzylhydroxylamine hydrochloride a valuable tool for the site-specific modification of peptides, proteins, and other biomolecules. nih.gov

The most recent and innovative research has redefined the compound's reactive capabilities. A novel synthetic strategy utilizes N-benzylhydroxylamine hydrochloride, an isomer, as a "C1N1 synthon" in a [2+2+1] cyclization reaction to construct complex heterocyclic scaffolds like 1,2,5-trisubstituted imidazoles. rsc.org This approach activates the α-C(sp³)–H bond of the benzyl (B1604629) group, breaking away from the traditional reaction patterns centered on the hydroxylamine's nucleophilicity and showcasing its evolving role in constructing intricate molecular architectures. rsc.org

The following table illustrates the efficiency of modern, eco-friendly methods for synthesizing aldoximes using O-benzylhydroxylamine hydrochloride in an aqueous medium. yccskarad.com

| Aldehyde | Catalyst | Reaction Time (min) | Yield (%) |

| Benzaldehyde (B42025) | Hyamine® | 15 | 95 |

| 4-Chlorobenzaldehyde | Hyamine® | 10 | 96 |

| 4-Nitrobenzaldehyde | Hyamine® | 10 | 98 |

| Thiophene-2-carboxaldehyde | Hyamine® | 20 | 92 |

| Furan-4-carboxaldehyde | Hyamine® | 20 | 90 |

| Data sourced from an environmentally benign synthesis method. yccskarad.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-benzylhydroxylamine;hydron;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDZPXNVHXJHBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1=CC=C(C=C1)CON.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2687-43-6 | |

| Record name | O-Benzylhydroxylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies and Process Optimization for O Benzylhydroxylamine Hydrochloride

Established Synthetic Routes and Mechanistic Insights

Several classical and industrial methods have been established for the synthesis of O-Benzylhydroxylamine hydrochloride. These routes often involve the protection of the hydroxylamine (B1172632) moiety, followed by O-alkylation and subsequent deprotection.

The Mitsunobu reaction provides a powerful and versatile method for the synthesis of O-benzylhydroxylamine, starting from benzyl (B1604629) alcohol and an N-protected hydroxylamine derivative, most commonly N-hydroxyphthalimide. This method is advantageous as it allows for the direct use of alcohols, which are often more readily available and stable than the corresponding halides. researchgate.netorganic-chemistry.org

The reaction proceeds via the in-situ formation of an alkoxyphosphonium salt from benzyl alcohol, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). google.comresearchgate.netorgsyn.org N-hydroxyphthalimide then acts as a nucleophile, attacking the activated alcohol to form O-benzyl-N-hydroxyphthalimide. This intermediate is subsequently cleaved, typically using hydrazine (B178648) or a strong acid, to release the desired O-benzylhydroxylamine, which is then converted to its hydrochloride salt. google.com The use of N-hydroxyphthalimide is widespread due to the high yields and scalability of the process. google.com

Table 1: Key Reagents in Mitsunobu Synthesis of O-Benzylhydroxylamine Precursor

| Reagent | Role | Reference |

|---|---|---|

| Benzyl Alcohol | Source of the benzyl group | google.com |

| N-Hydroxyphthalimide | Protected hydroxylamine nucleophile | google.comresearchgate.net |

| Triphenylphosphine (PPh₃) | Activates the alcohol | google.comorgsyn.org |

| Diethyl Azodicarboxylate (DEAD) | Oxidant, facilitates phosphonium (B103445) salt formation | google.comresearchgate.net |

A prevalent industrial route to O-benzylhydroxylamine hydrochloride involves the use of acetone (B3395972) as a protecting group for hydroxylamine. This multi-step process is valued for its use of inexpensive starting materials and its adaptability to large-scale production. google.comgoogle.com

The synthesis begins with the reaction of hydroxylamine hydrochloride and acetone, often in the presence of a base, to form acetoxime (propan-2-one oxime). google.com This step effectively protects the hydroxylamine. The subsequent key step is the O-alkylation of acetoxime with a benzylating agent, typically benzyl chloride, in a biphasic system with a base like sodium hydroxide (B78521). google.com This forms O-benzyl acetone oxime ether. The final step involves the acidic hydrolysis of this intermediate. Treatment with concentrated hydrochloric acid removes the acetone protecting group, which is distilled off, yielding the crude O-benzylhydroxylamine hydrochloride product that can be purified by recrystallization. google.comgoogle.com

A patent describes a process starting from hydroxylamine hydrochloride, which is reacted with acetone to quantitatively yield acetoxime. This is followed by O-benzylation using sodium hydride in DMF and subsequent deprotection with concentrated hydrochloric acid to produce the final product with good atom economy. google.com

In these processes, the hydroxylamine derivative (e.g., acetoxime, N-hydroxyurethane) is typically deprotonated with a base to form a more potent nucleophile, which then displaces the halide from the benzyl precursor. google.comresearchgate.net A significant challenge in industrial production is the removal of any unreacted, potentially carcinogenic benzyl chloride from the final product. One patented process improvement addresses this by treating the reaction mixture with a sodium hydroxide solution at a controlled temperature (55-65 °C) after the main alkylation step. This selectively hydrolyzes the remaining benzyl chloride, ensuring a final product purity of over 98%. google.com

An alternative pathway involves the reductive amination of benzaldehyde (B42025). This route first requires the condensation of benzaldehyde with hydroxylamine hydrochloride to produce benzaldehyde oxime. The subsequent step is the selective reduction of the carbon-nitrogen double bond of the oxime to yield O-benzylhydroxylamine.

However, this method presents a significant synthetic challenge: the N-O bond is susceptible to cleavage under many reducing conditions. nih.gov Achieving selective reduction of the C=N bond without breaking the weak N-O bond requires careful selection of the reducing agent. Reagents such as sodium cyanoborohydride have been used for this purpose, but their high cost can limit industrial applicability. mdpi.com Asymmetric reduction of similar oxime ethers has been achieved with high yields using nickel catalysis under hydrogen pressure, suggesting a potential avenue for developing more efficient and selective reduction methods. nih.gov

Beyond the more common routes, several other methods have been developed for industrial-scale production. A Chinese patent identifies the "azanol disulfonic acid method" and the "N-acetylhydroxylamine method" as two other viable industrial processes. google.com

Azanol Disulfonic Acid Method: This process involves the reaction of sodium hydroxylamine disulfonate (azanol disulfonic acid, sodium salt) with benzyl chloride in an aqueous solution. After the alkylation reaction, the resulting O-benzyl hydroxylamine disulfonic acid is hydrolyzed with sulfuric acid to remove the sulfonic acid groups, yielding the free base, which is then extracted and converted to the hydrochloride salt. google.com

N-Acetylhydroxylamine Method: In this approach, hydroxylamine hydrochloride is first used to prepare O-benzyl N-acetylhydroxylamine, which serves as a key intermediate. This intermediate is then hydrolyzed to afford O-benzylhydroxylamine. google.com

Another alternative involves the O-alkylation of N-hydroxyurethane with a benzyl halide, followed by basic N-deprotection, which offers good chemo- and regio-selectivity. researchgate.net

Table 2: Comparison of Established Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Intermediates | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Mitsunobu Reaction | Benzyl alcohol, N-Hydroxyphthalimide | O-benzyl-N-hydroxyphthalimide | High yield, uses stable alcohols | Use of potentially hazardous azodicarboxylates | google.comresearchgate.net |

| Acetoxime Hydrolysis | Hydroxylamine HCl, Acetone, Benzyl chloride | Acetoxime, O-benzyl acetone oxime ether | Inexpensive materials, scalable | Multi-step, use of strong acids/bases | google.comgoogle.com |

| Reductive Synthesis | Benzaldehyde, Hydroxylamine HCl | Benzaldehyde oxime | Potentially fewer steps | Risk of N-O bond cleavage, expensive reagents | mdpi.com |

| Azanol Disulfonic Acid | Sodium hydroxylamine disulfonate, Benzyl chloride | O-benzyl hydroxylamine disulfonic acid | Industrial applicability | Use of strong acids for hydrolysis | google.com |

Advancements in Green Chemistry and Sustainable Synthesis of O-Benzylhydroxylamine Hydrochloride

One approach targets the synthesis of the hydroxylamine precursor itself. A green method for producing hydroxylamine salts involves the catalytic ammoximation of aliphatic ketones (like acetone) using ammonia (B1221849) and hydrogen peroxide over a specialized catalyst, followed by direct hydrolysis. This process allows for the recycling of the ketone and achieves high utilization of hydrogen peroxide, making it suitable for large-scale, environmentally conscious production. google.com

While a continuous flow process has been specifically developed for the synthesis of the isomeric N-benzylhydroxylamine hydrochloride, demonstrating significant improvements in safety and cost-effectiveness, the principles are highly relevant. mdpi.com Such microreactor technologies enhance mixing and heat transfer, allowing for safer operation under conditions that might be hazardous in traditional batch reactors. Applying continuous flow chemistry to the established routes for O-benzylhydroxylamine hydrochloride could similarly lead to safer, more efficient, and scalable manufacturing processes.

Continuous Flow Synthesis Processes

Continuous flow chemistry has emerged as a transformative technology in chemical manufacturing, offering substantial benefits over conventional batch processing. nih.gov For the synthesis of hydroxylamine derivatives, flow processes provide enhanced safety, superior process control, and often higher yields and purity. nih.gov

In the context of synthesizing the isomer N-benzylhydroxylamine hydrochloride, a continuous flow process has been developed utilizing a microchannel reactor. mdpi.com This method allows for precise control over reaction parameters such as temperature, reactant ratios, and flow rates, which is critical for minimizing the formation of byproducts like dibenzyl impurities. The enhanced heat and mass transfer within the microreactor is a key advantage, mitigating safety concerns associated with the handling of potentially hazardous materials. nih.gov While this specific process targets the N-isomer, the principles and technologies are directly applicable to the synthesis of O-benzylhydroxylamine hydrochloride.

| Parameter | Optimized Condition (for N-isomer synthesis) | Rationale |

| Hydroxylamine Equivalents | 4.0 | Suppresses the formation of dibenzyl byproducts. |

| Reaction Temperature | 60 °C | Balances the reaction rate while minimizing the decomposition of hydroxylamine. |

| Reactor Type | Microchannel/Continuous Flow | Improves heat and mass transfer, enhances safety, and reduces side reactions. |

Solvent Recovery and Reagent Recycling Strategies

The recycling of hydroxylamine hydrochloride is particularly important as it is often used in excess to drive the reaction to completion and suppress side reactions. mdpi.com By taking advantage of the solubility differences between the product and the unreacted hydroxylamine salt, it is possible to recover and reuse a significant portion of the latter. mdpi.com Methanol, a common solvent in these reactions, can also be recovered through distillation and reused in subsequent batches. mdpi.comesrg.de

Atom Economy and Waste Minimization in Preparation

Atom economy, a core principle of green chemistry, focuses on maximizing the incorporation of atoms from the starting materials into the final product, thereby minimizing waste. acs.org The synthesis of O-benzylhydroxylamine hydrochloride can be approached through various routes, each with different implications for atom economy.

One common method involves the reaction of N-hydroxyphthalimide with a benzylating agent, followed by hydrolysis. arabjchem.org However, this method generates phthalic acid as a byproduct, which can complicate purification and represents a significant portion of the initial reactant mass not incorporated into the final product. arabjchem.org

A more atom-economical approach starts from hydroxylamine hydrochloride and acetone to form acetone oxime. This is then benzylated on the oxygen atom, followed by deprotection to yield the desired product. google.com This route avoids the use of large protecting groups that are later removed as waste. google.com Another strategy utilizes N-hydroxyurethane, which can be O-benzylated and then hydrolyzed under basic conditions. arabjchem.org This one-pot method offers good chemo- and regioselectivity and simplifies the purification process. arabjchem.orgarabjchem.org

Regioselective Synthesis and Derivatization Strategies of Substituted O-Benzylhydroxylamines

The ability to selectively functionalize different parts of the O-benzylhydroxylamine molecule is crucial for creating a diverse range of derivatives for various applications.

N-Alkylation Strategies

The nitrogen atom in O-benzylhydroxylamines can be selectively alkylated. For instance, palladium-catalyzed O-allylic substitution of hydroxylamines with allylic carbonates can lead to linear hydroxylamines. organic-chemistry.org In contrast, using an iridium catalyst in the same reaction can result in branched hydroxylamines. organic-chemistry.org This demonstrates how the choice of catalyst can direct the regioselectivity of the N-alkylation reaction.

Aromatic Ring Functionalization

Functionalization of the aromatic ring of O-benzylhydroxylamines allows for the exploration of structure-activity relationships, particularly in medicinal chemistry. nih.gov However, the introduction of substituents onto the phenyl ring can be challenging. For example, adding a hydroxyl group at the ortho or para position has been shown to significantly reduce the inhibitory activity of certain O-benzylhydroxylamine-based compounds. nih.gov

A one-pot method for preparing halo-substituted O-benzyl hydroxylamine derivatives involves the O-benzylation of N-hydroxyurethane with the appropriate benzyl halides, followed by basic N-deprotection. arabjchem.orgresearchgate.net This method provides good yields and is particularly useful for creating derivatives that may not be accessible through conventional methods. arabjchem.org The ability to introduce various substituents on the benzene (B151609) ring is a key strategy in modifying the properties of drug molecules. nih.gov

O Benzylhydroxylamine Hydrochloride As a Versatile Reagent in Organic Transformations

Carbonyl Compound Derivatization and Applications

O-Benzylhydroxylamine hydrochloride is widely employed for the derivatization of aldehydes and ketones, leading to the formation of oximes and nitrones. These derivatives serve as crucial intermediates in various synthetic transformations.

Formation of Oximes and Nitrones

The reaction of O-benzylhydroxylamine hydrochloride with aldehydes or ketones yields O-benzyl oximes. This condensation reaction is a fundamental transformation in organic synthesis. thieme-connect.comthieme-connect.com The nitrogen atom of hydroxylamine (B1172632) is more nucleophilic than the oxygen atom, a phenomenon attributed to the α-effect, where the adjacent oxygen's lone pairs enhance the nucleophilicity of the nitrogen. ic.ac.ukquora.com The reaction proceeds through a tetrahedral intermediate, followed by dehydration to form the oxime. The formation of oximes from ketones is generally slower than from aldehydes.

N-benzylnitrones are another class of important intermediates that can be synthesized using O-benzylhydroxylamine hydrochloride. thieme-connect.comgoogle.com These are typically formed through the condensation of N-benzylhydroxylamine with an aldehyde or ketone. thieme-connect.commdpi.com

Cycloaddition Reactions Initiated by Nitrones

Nitrones, generated from O-benzylhydroxylamine, are valuable 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with alkenes and alkynes. google.comnih.govjchps.comwikipedia.orgchem-station.com This reaction is a powerful tool for the construction of five-membered heterocyclic rings, specifically isoxazolidines and isoxazolines. nih.govwikipedia.orgnsf.gov

The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org When the alkene (dipolarophile) has an electron-donating group, the reaction is controlled by the interaction between the highest occupied molecular orbital (HOMO) of the dipolarophile and the lowest unoccupied molecular orbital (LUMO) of the nitrone, leading to the 5-substituted isoxazolidine (B1194047). wikipedia.org Conversely, with an electron-poor dipolarophile, the HOMOnitrone-LUMOdipolarophile interaction dominates, favoring the formation of the 4-substituted product. wikipedia.org These cycloaddition reactions can be carried out thermally or with Lewis acid catalysis to improve reaction rates and stereoselectivities. nsf.gov

Selective Modification of Carbonyl Functionalities

O-Benzylhydroxylamine hydrochloride allows for the selective modification of carbonyl groups. For instance, it can be used to form O-benzyl hydroxamates from unactivated esters. organic-chemistry.orgnih.gov A one-step method has been developed for the synthesis of hydroxamates from a variety of unactivated esters, including those that are enolizable and chiral α-amino acid esters, by reacting them with the anion of O-benzylhydroxylamine. organic-chemistry.orgnih.gov This process is highly efficient and avoids racemization. nih.gov

The reagent also facilitates the preparation of various other derivatives. For example, O-benzyl oximes can be reduced to form primary amines.

Preparation of α-Hydroxybenzylamines

While the provided search results focus on the use of O-benzylhydroxylamine to form oximes and nitrones, which can then be used to synthesize a variety of compounds, a direct, one-step synthesis of α-hydroxybenzylamines from O-benzylhydroxylamine hydrochloride is not explicitly detailed. However, the isoxazolidine rings formed from nitrone cycloadditions can be reductively cleaved to yield 1,3-aminoalcohols, which are structurally related to α-hydroxybenzylamines. wikipedia.org

Role in the Synthesis of Nitrogen-Containing Heterocycles and Complex Architectures

O-Benzylhydroxylamine hydrochloride serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds, including precursors to important pharmaceutical agents. caymanchem.comtargetmol.com

Synthesis of β-Lactam Inhibitor Precursors

O-Benzylhydroxylamine hydrochloride is utilized in the synthesis of precursors for β-lactamase inhibitors. caymanchem.comtargetmol.com β-Lactam antibiotics are a major class of antibacterial agents, and β-lactamase inhibitors are crucial for overcoming bacterial resistance. nih.govnih.gov The synthesis of these inhibitors often involves the construction of a bicyclic core. In one approach, O-benzylhydroxylamine is used to introduce a protected nitrogen-oxygen bond which is later manipulated to form the final β-lactam structure. researchgate.net For example, the reaction of O-benzylhydroxylamine with a suitable starting material can lead to the formation of an N-alkoxy-2-azetidinone, a key intermediate that can be further processed to yield N-unsubstituted β-lactams. researchgate.net

Table of Research Findings on O-Benzylhydroxylamine Hydrochloride Applications

| Application | Reactant(s) | Product(s) | Key Findings |

|---|---|---|---|

| Oxime Formation | Aldehydes/Ketones | O-Benzyl oximes | Nitrogen is the more nucleophilic atom; reaction proceeds via a tetrahedral intermediate. ic.ac.ukquora.com |

| Nitrone Formation | Aldehydes/Ketones | N-Benzylnitrones | Common method for generating 1,3-dipoles for cycloadditions. thieme-connect.comgoogle.commdpi.com |

| Nitrone Cycloaddition | Alkenes/Alkynes | Isoxazolidines/Isoxazolines | Powerful method for synthesizing 5-membered heterocycles; regioselectivity is FMO controlled. nih.govjchps.comwikipedia.orgchem-station.comnsf.gov |

| Hydroxamate Synthesis | Unactivated Esters | O-Benzyl hydroxamates | Efficient one-step synthesis without racemization. organic-chemistry.orgnih.gov |

Table of Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| O-Benzylhydroxylamine hydrochloride | C₇H₁₀ClNO |

| O-Benzyl oxime | Varies based on carbonyl compound |

| N-Benzylnitrone | Varies based on carbonyl compound |

| Isoxazolidine | Varies based on reactants |

| Isoxazoline (B3343090) | Varies based on reactants |

| α-Hydroxybenzylamine | C₇H₉NO |

| β-Lactam | Varies |

| O-Benzyl hydroxamate | Varies based on ester |

| 1,3-Aminoalcohol | Varies based on isoxazolidine |

| N-Alkoxy-2-azetidinone | Varies |

| Aldehyde | R-CHO |

| Ketone | R₂C=O |

| Alkene | CnH₂n |

| Alkyne | CnH₂n-₂ |

| Ester | RCOOR' |

Construction of Isoxazoline Frameworks

O-Benzylhydroxylamine hydrochloride is a key reagent in the synthesis of isoxazoline frameworks, which are important structural motifs in medicinal chemistry. google.com The general strategy involves the condensation of O-benzylhydroxylamine with aldehydes or ketones to form N-benzyl nitrones. These nitrones then undergo 1,3-dipolar cycloaddition reactions with alkenes to construct the isoxazoline ring system. google.comfishersci.ca This method is highly effective for building these heterocyclic compounds, which are often intermediates in the synthesis of biologically active molecules. google.com

Formation of Isoxazolidinones via Conjugate Additions

In addition to cycloaddition reactions, O-benzylhydroxylamine hydrochloride can be utilized in conjugate addition reactions to form isoxazolidinones. For instance, it can undergo a Michael addition and subsequent cyclization with α,β-unsaturated esters to produce isoxazolidinones. mdpi.com These isoxazolidinones can then be further transformed, for example, through hydrogenation, to yield valuable β-amino acids. mdpi.com

Generation of N7-Substituted Purines and Analogues via Solid-Phase Chemistry

The versatility of O-benzylhydroxylamine extends to the solid-phase synthesis of complex nitrogenous heterocycles like N7-substituted purines. A highly regioselective and traceless solid-phase methodology has been developed for the synthesis of 1,7,8-trisubstituted purines. nus.edu.sg This approach has also been successfully applied to the preparation of related structures such as 8-azapurines and other condensed purine (B94841) systems. nus.edu.sg Solid-phase synthesis offers advantages in purification and the ability to construct libraries of diverse purine analogs. nih.govfrontiersin.org The general principle involves the sequential construction of the purine base on a solid support, followed by cleavage to release the target molecule. nih.gov

Applications in Hydroxylamine and Hydroxamate Synthesis

Preparation of N-Hydroxyamides and N-Hydroxy Peptides

O-Benzylhydroxylamine hydrochloride is a crucial reagent for the preparation of N-hydroxyamides and N-hydroxy peptides. researchgate.netamazonaws.com N-hydroxy peptides, in particular, have garnered interest due to their unique conformational properties and biological activities. rsc.org A versatile method for the solid-phase synthesis of N-hydroxy peptides has been developed, allowing for the incorporation of N-hydroxyamino acid residues into peptide chains. rsc.orgrsc.org This methodology facilitates the exploration of how N-hydroxylation impacts peptide secondary structure. rsc.org

The synthesis of N-hydroxyamides often involves the acylation of O-benzylhydroxylamine with a suitable carboxylic acid derivative. For example, the reaction of O-benzylhydroxylamine hydrochloride with 2-bromo-2-methylpropanoyl bromide in the presence of a base yields 2-bromo-N-(benzyloxy)-2-methylpropanamide. amazonaws.com

Table 1: Synthesis of N-(Benzyloxy)amides amazonaws.com

| Acyl Halide | Product | Yield (%) |

| 2-bromo-2-methylpropanoyl bromide | 2-bromo-N-(benzyloxy)-2-methylpropanamide | 87 |

| 2-bromobutyryl bromide | N-(benzyloxy)-2-bromobutanamide | 72 |

| 2-bromopropanoyl bromide | (±)-N-(benzyloxy)-2-bromopropanamide | 53 |

| 2-bromo-3,3-dimethylbutanoyl chloride | N-(benzyloxy)-2-bromo-3,3-dimethylbutanamide | 61 |

Synthesis of Hydroxamic Acids

O-Benzylhydroxylamine hydrochloride is a key precursor in the synthesis of hydroxamic acids, an important class of compounds with diverse biological activities. nih.govnih.gov The benzyl (B1604629) group serves as a protecting group for the hydroxylamine functionality, which can be removed in a later step to reveal the final hydroxamic acid.

A common method involves the coupling of a carboxylic acid with O-benzylhydroxylamine hydrochloride. nih.gov This reaction often requires the activation of the carboxylic acid using standard peptide coupling reagents. google.com Alternatively, a highly efficient, one-step method has been developed for the synthesis of O-benzyl hydroxamates directly from unactivated esters. organic-chemistry.orgnih.gov This process involves the in situ generation of the anion of O-benzylhydroxylamine, which then reacts with the ester at low temperatures. organic-chemistry.orgnih.gov This method is notable for its high yields and compatibility with a wide range of esters, including those with enolizable protons and chiral centers, without causing racemization. organic-chemistry.orgnih.gov

The resulting O-benzyl hydroxamates can then be deprotected to afford the corresponding hydroxamic acids. For instance, treatment with trifluoroacetic acid can be used to cleave the benzyl group. nih.gov

Table 2: One-Step Synthesis of O-Benzyl Hydroxamates from Esters organic-chemistry.org

| Ester | Base | Product | Yield (%) |

| Ethyl benzoate | LiHMDS | N-(benzyloxy)benzamide | 95 |

| Methyl 4-chlorobenzoate | LiHMDS | N-(benzyloxy)-4-chlorobenzamide | 92 |

| Ethyl hexanoate | LiHMDS | N-(benzyloxy)hexanamide | 88 |

Mechanistic Investigations and Structure Activity Relationship Studies of O Benzylhydroxylamine Hydrochloride Derivatives

Mechanistic Characterization of Reaction Pathways

Understanding the reaction mechanisms of O-benzylhydroxylamine derivatives is crucial for their application in synthesis and materials science. This section delves into the radical and ionic pathways these compounds can undergo.

The introduction of a trifluoromethyl (CF₃) group into organic molecules is of significant interest in medicinal chemistry, and radical trifluoromethylation is a powerful method to achieve this. mdpi.comrsc.org While specific studies on the radical trifluoromethylation of O-benzylhydroxylamine hydrochloride are not extensively documented, the general mechanisms of such reactions provide insight into potential pathways.

Radical trifluoromethylation typically involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor, such as Togni's or Umemoto's reagents, often initiated by a photocatalyst or a transition metal. scispace.comorientjchem.org Once formed, the highly electrophilic •CF₃ radical can engage in several reaction types with a substrate like an O-benzylhydroxylamine derivative.

Potential Radical Pathways:

Addition to the Aromatic Ring: The •CF₃ radical could add to the benzene (B151609) ring of the O-benzylhydroxylamine moiety. This would form a cyclohexadienyl radical intermediate, which would then be oxidized to the corresponding trifluoromethylated aromatic product, losing a proton in the process.

Hydrogen Abstraction: The benzylic C-H bond in O-benzylhydroxylamine is a potential site for hydrogen abstraction by the •CF₃ radical, which would lead to the formation of a benzyl (B1604629) radical. This pathway's favorability would depend on the relative stability of the resulting radical and the bond dissociation energy of the benzylic C-H bond.

Reaction at the N-O Bond: The N-O bond in hydroxylamines can be susceptible to cleavage under certain radical conditions, although this is less commonly the primary pathway in trifluoromethylation reactions unless specifically designed.

The regioselectivity of these potential reactions would be influenced by the electronic properties of any substituents on the benzene ring and the reaction conditions employed.

Conjugate addition, or Michael addition, is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. rsc.org O-benzylhydroxylamine, as a nucleophile, can participate in such reactions.

For the conjugate addition of O-benzylhydroxylamine to an α,β-unsaturated system, the transition state would likely involve the simultaneous interaction of the hydroxylamine (B1172632) nucleophile with the β-carbon and the protonation of the enolate oxygen. The geometry and energy of this transition state would be influenced by factors such as the solvent, the nature of the acceptor, and the presence of any catalysts. A proposed transition state would feature a partial bond between the nitrogen or oxygen of the hydroxylamine and the β-carbon of the Michael acceptor.

Molecular orbital (MO) theory, particularly through Density Functional Theory (DFT) calculations, has become an invaluable tool in understanding and predicting chemical reactivity and reaction mechanisms. echemi.comnih.govlibretexts.org In the context of O-benzylhydroxylamine synthesis and its reactions, MO theory can provide insights into the electronic structure and energetics of reactants, transition states, and products.

One notable application is in understanding the addition of hydroxylamines to activated double bonds. DFT calculations have revealed that the addition of hydroxylamine to methyl acrylate (B77674) is most likely to proceed through a concerted mechanism involving a cyclic transition state. This theoretical finding helps to explain the stereospecificity observed in some additions of N-alkylhydroxylamines to olefinic substrates.

In drug design, MO theory is used to model the interactions between a ligand, such as an O-benzylhydroxylamine derivative, and its biological target. echemi.comnih.govpageplace.destackexchange.com By calculating properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, researchers can predict the binding affinity and reactivity of potential drug candidates.

Enzyme Inhibition Mechanisms and Biological Activity

Derivatives of O-benzylhydroxylamine have shown significant promise as enzyme inhibitors, particularly targeting enzymes involved in immune regulation.

Indoleamine 2,3-dioxygenase-1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine (B1673888) pathway. nih.gov Overexpression of IDO1 is a key mechanism of immune suppression in cancer and other diseases, making it an attractive therapeutic target. nih.gov O-benzylhydroxylamine and its derivatives have been identified as potent inhibitors of IDO1. nih.gov

Spectroscopic and mechanistic studies have demonstrated that O-benzylhydroxylamine-based inhibitors function by directly interacting with the heme iron at the active site of the IDO1 enzyme. nih.gov The hydroxylamine moiety coordinates to the ferrous (Fe²⁺) or ferric (Fe³⁺) form of the heme iron, effectively blocking the binding of the natural substrate, tryptophan, and molecular oxygen.

This coordination is a key feature of their mechanism of action, and these compounds are considered to be mimics of a proposed alkylperoxy transition or intermediate state in the natural catalytic cycle of IDO1. nih.gov The strength of this ligand-heme iron coordination is a critical determinant of the inhibitory potency of these compounds.

Structure-activity relationship (SAR) studies have been conducted to optimize the inhibitory activity of the O-benzylhydroxylamine scaffold. These studies have revealed that modifications to the benzyl group can significantly impact potency.

Table 1: Structure-Activity Relationship of O-Benzylhydroxylamine Derivatives as IDO1 Inhibitors

| Compound | Substitution on Benzyl Ring | IDO1 IC₅₀ (µM) |

| O-benzylhydroxylamine | None | < 1 |

| Derivative 1 | m-Halo | Improved Potency |

| Derivative 2 | p-Halo | Modest Improvement |

Note: IC₅₀ is the half-maximal inhibitory concentration. Data is generalized from qualitative descriptions in the literature. nih.gov

These studies have consistently shown that the addition of halogen atoms, particularly at the meta position of the benzene ring, leads to a significant improvement in inhibitory potency. nih.gov This enhancement is likely due to a combination of electronic and steric effects that optimize the binding interaction with the enzyme's active site.

Interaction with Monoamine Oxidase (MAO) Enzymes

Derivatives of benzylamine (B48309) are known to interact with monoamine oxidase (MAO) enzymes, which are responsible for the oxidative deamination of monoamine neurotransmitters. nih.gov There are two isoforms of MAO, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. nih.gov The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions like Parkinson's disease, as it increases the levels of dopamine (B1211576) in the brain. google.com

Given that O-benzylhydroxylamine contains a benzylamine structural motif, its derivatives have the potential to act as inhibitors of MAO enzymes. nih.gov The amine group is a key feature for recognition and catalytic activity by MAOs. nih.gov The design of selective MAO-B inhibitors often incorporates a benzylamine core. nih.gov The interaction typically involves the amine group of the inhibitor binding within the active site of the enzyme, thereby blocking the access of the natural substrate. nih.gov While specific studies on the interaction of O-benzylhydroxylamine hydrochloride with MAO are not extensively detailed in the provided context, the structural similarity to known MAO inhibitors suggests a potential for interaction that warrants further investigation. nih.govgoogle.com

DNA N-Glycosylase/AP Lyase Interactions

O-benzylhydroxylamine can be used to modify abasic (AP) sites in DNA, creating base lesion analogs. nih.gov These modified sites have been used as substrates to study the activity of DNA N-glycosylases that possess an associated AP lyase activity, such as endonuclease III, formamidopyrimidine DNA N-glycosylase, and T4 endonuclease V. nih.gov These enzymes are involved in the base excision repair (BER) pathway, which removes damaged or modified bases from DNA. nih.gov

Kinetic studies have shown that duplex oligonucleotides containing O-benzylhydroxylamine-modified AP sites are recognized and cleaved by these bifunctional glycosylases. nih.gov The N-glycosylase activity of the enzyme first generates an intermediate AP site, which is then cleaved by the enzyme's AP lyase activity. nih.gov However, these modified AP sites are generally poorer substrates compared to the physiological substrates of these enzymes. For instance, with endonuclease III, DNA containing O-benzylhydroxylamine was recognized at about 9% of the rate of DNA containing thymine (B56734) glycol. nih.gov In contrast, simple N-glycosylases that lack an associated AP lyase activity, such as uracil (B121893) DNA N-glycosylase, are unable to recognize these modified AP sites. nih.gov

| Enzyme | Modified Substrate | Relative Recognition Efficiency (%) |

|---|---|---|

| Endonuclease III | O-methylhydroxylamine | 12 |

| O-benzylhydroxylamine | 9 | |

| Formamidopyrimidine DNA N-Glycosylase | O-methylhydroxylamine | 4 |

| O-benzylhydroxylamine | 9 | |

| T4 Endonuclease V | O-methylhydroxylamine | 4 |

| O-benzylhydroxylamine | 9 |

Metal Chelation and Antioxidant Activity of O-Benzylhydroxylamine Hydrochloride Analogues

Chelation with Transition Metal Ions

The chelation of transition metal ions, such as ferrous iron (Fe²⁺) and cupric copper (Cu²⁺), is a key mechanism of antioxidant activity for many compounds. mdpi.comresearchgate.net These metal ions can participate in Fenton and Haber-Weiss reactions, which generate highly reactive oxygen species (ROS) like the hydroxyl radical, leading to oxidative stress and cellular damage. mdpi.com Chelating agents can bind to these metal ions, forming a stable complex that prevents them from participating in these damaging reactions. researchgate.net

Analogues of O-benzylhydroxylamine that possess appropriate functional groups could exhibit metal-chelating properties. The antioxidant potential of such compounds can be evaluated using assays that measure the chelation of ferrous ions. In a common method, a chelating agent competes with ferrozine (B1204870) for the binding of Fe²⁺. The formation of the colored ferrozine-Fe²⁺ complex is disrupted in the presence of a more effective chelator, leading to a decrease in absorbance that can be quantified. nih.gov While specific studies on the metal chelation of O-benzylhydroxylamine hydrochloride were not found in the provided search results, the presence of heteroatoms like oxygen and nitrogen in its structure suggests a potential for coordinating with metal ions. researchgate.net Further research would be needed to characterize the metal-chelating capacity and consequent antioxidant activity of its analogues.

Free Radical Scavenging Capabilities

The capacity of a chemical compound to scavenge free radicals is a critical indicator of its potential antioxidant activity. Free radicals, which are reactive oxygen species (ROS), play a role in oxidative stress, a process implicated in various cellular damage mechanisms. The investigation into the free radical scavenging capabilities of O-benzylhydroxylamine hydrochloride derivatives primarily revolves around understanding how their structural modifications influence their interaction with these reactive species. Key methodologies to evaluate this potential include assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonate) radical cation (ABTS•+) scavenging assay. nih.gov

Mechanistically, the scavenging of free radicals by antioxidant compounds can occur through several pathways, including Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). researchgate.netmdpi.com The predominant mechanism is influenced by the molecular structure of the antioxidant, the properties of the free radical, and the reaction environment. mdpi.com For derivatives of O-benzylhydroxylamine, the presence of the benzyloxyamine moiety is central to its reactivity.

Research into related structures, such as derivatives of N-benzylhydroxylamine and other phenolic compounds, provides significant insights into the structure-activity relationships (SAR) that are likely to govern the free radical scavenging potential of O-benzylhydroxylamine derivatives.

Structural Influences on Scavenging Activity

Studies on analogous compounds demonstrate that the introduction and position of substituent groups on the benzene ring are pivotal in modulating antioxidant efficacy.

Hydroxyl and Methoxy (B1213986) Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring generally enhances antioxidant activity. researchgate.net Hydroxyl groups, particularly when positioned at the ortho or para positions, can increase the rate of reaction with free radicals due to the stabilization of the resulting phenoxyl radical through resonance or intramolecular hydrogen bonding. nih.govnih.gov Methoxy groups also contribute to this effect, with their electron-donating nature enhancing the ability of the compound to donate a hydrogen atom or an electron. researchgate.net

Electron-Donating vs. Electron-Withdrawing Groups: The electronic properties of substituents are a key determinant of scavenging capability. Electron-donating groups enhance the antioxidant potential by increasing the electron density on the aromatic ring, which facilitates the donation of a hydrogen atom or an electron to a free radical. researchgate.net Conversely, electron-withdrawing groups tend to decrease this activity. For instance, in studies of related nitrones derived from N-benzylhydroxylamine, the introduction of a fluorine atom, an electron-withdrawing group, was found to enhance the reducing activity in the DPPH assay. nih.gov This suggests a complex relationship where factors beyond simple electron donation, such as the specific nature of the interaction with the radical, are also important.

Steric Effects: The size and position of substituent groups can sterically hinder the interaction between the active site of the molecule and the free radical, potentially reducing the scavenging activity.

Research Findings from Related Compound Studies

While direct and extensive research on the free radical scavenging of a wide array of O-benzylhydroxylamine hydrochloride derivatives is not broadly available, studies on structurally similar compounds offer valuable predictive insights. For example, research on nitrone derivatives of N-benzylhydroxylamine has shown varied interactions with the DPPH radical. nih.gov

The following table summarizes the findings for the interaction of N-benzylhydroxylamine-derived nitrones with the DPPH radical, illustrating the impact of substituents on the benzene ring.

Data derived from studies on N-benzylhydroxylamine derivatives. nih.gov

These findings indicate that the introduction of substituents, particularly fluorine, significantly increases the radical scavenging activity compared to the unsubstituted parent compound in this specific series. nih.gov The study noted that an acceptor group like a fluorine atom in the para position appears to confer antioxidant ability. nih.gov

Furthermore, broader studies on phenolic compounds reinforce the principles of structure-activity relationships. The bond dissociation energy of a phenolic hydroxyl group is a key factor; a lower dissociation energy corresponds to a more active phenolic hydroxyl and, consequently, a stronger antioxidant activity. nih.gov The presence of ortho-dihydroxyl groups, as seen in many flavonoids, is particularly advantageous for high electron delocalization and potent radical scavenging. nih.gov

Advanced Analytical Methodologies for O Benzylhydroxylamine Hydrochloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of O-Benzylhydroxylamine hydrochloride. These techniques provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural confirmation of O-Benzylhydroxylamine hydrochloride. Both ¹H and ¹³C NMR are utilized to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns, and integration of the signals are used to identify the different types of protons in the molecule. For O-Benzylhydroxylamine hydrochloride, the spectrum typically shows distinct signals for the aromatic protons of the benzyl (B1604629) group, the methylene (B1212753) protons (-CH₂-), and the amine protons (-NH₃⁺). The presence of the hydrochloride salt can influence the chemical shift of the amine protons, which are often observed as a broad signal due to exchange with residual water or the solvent. asianjpr.comresearchgate.net For instance, in a mixed solvent of DMSO-d₆ and CDCl₃, the amine protons can appear as a broad signal around 11 ppm, while the methylene and phenyl protons show characteristic signals at approximately 5.17 ppm and 7.42 ppm, respectively. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in O-Benzylhydroxylamine hydrochloride gives a distinct signal, allowing for confirmation of the number and type of carbon environments. google.com The purity of the compound can also be assessed by NMR, as the presence of impurities would result in additional, uncharacteristic peaks in the spectrum.

Interactive Table 1: Representative ¹H NMR Spectral Data for O-Benzylhydroxylamine Hydrochloride

| Proton Type | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|---|

| Phenyl (C₆H₅) | DMSO-d₆ + CDCl₃ | ~7.42 | Singlet (s) | 5H |

| Methylene (CH₂) | DMSO-d₆ + CDCl₃ | ~5.17 | Singlet (s) | 2H |

| Amine (NH₃⁺) | DMSO-d₆ + CDCl₃ | ~11 | Broad (br) | 3H |

| Phenyl (C₆H₅) | DMSO-d₆ | 7.30 - 7.50 | Multiplet (m) | 5H |

| Methylene (CH₂) | DMSO-d₆ | 5.12 | Singlet (s) | 2H |

| Amine (NH₃⁺) | DMSO-d₆ | 11.25 | Broad Singlet (br s) | 3H |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and instrument.

Mass Spectrometry Techniques for Product Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For O-Benzylhydroxylamine hydrochloride, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are often employed, typically analyzing the free base, O-Benzylhydroxylamine. yccskarad.com

In the GC-MS analysis, the hydrochloride salt usually dissociates into the free base in the hot injector port of the gas chromatograph. The resulting mass spectrum of the free base (C₇H₉NO) exhibits a molecular ion peak corresponding to its molecular weight (123.15 g/mol ). yccskarad.com The fragmentation pattern provides a fingerprint that aids in its identification. Common fragments observed include the tropylium (B1234903) ion (m/z 91), which is characteristic of benzyl compounds, and other fragments resulting from the cleavage of the C-O and O-N bonds. yccskarad.com The exact mass of the parent compound, O-Benzylhydroxylamine hydrochloride, can be determined using high-resolution mass spectrometry, which provides a highly accurate mass measurement, confirming its elemental formula (C₇H₁₀ClNO). google.com

Interactive Table 2: Key GC-MS Fragmentation Data for O-Benzylhydroxylamine (Free Base)

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

| 123 | Moderate | [C₇H₉NO]⁺ (Molecular ion) |

| 77 | ~25 | [C₆H₅]⁺ (Phenyl ion) |

| 108 | ~14 | [C₇H₈O]⁺ |

| 105 | ~17 | [C₇H₅O]⁺ |

Data corresponds to the free base, O-Benzylhydroxylamine, as analyzed by GC-MS. yccskarad.com Intensities are approximate.

Chromatographic Analysis for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating O-Benzylhydroxylamine hydrochloride from impurities, starting materials, and byproducts, thereby enabling purity assessment and real-time monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of O-Benzylhydroxylamine hydrochloride with high accuracy and precision. tcichemicals.combldpharm.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. humanjournals.comorientjchem.org

The purity is typically determined by measuring the area of the main peak corresponding to O-Benzylhydroxylamine hydrochloride and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers often guarantee a purity of greater than 98.0% as determined by HPLC. tcichemicals.com The method involves dissolving the compound in a suitable diluent and injecting it into the HPLC system. A UV detector is commonly used, with the detection wavelength set to a value where the benzyl group exhibits strong absorbance, such as around 210 nm or 254 nm. humanjournals.combiomedgrid.com

Interactive Table 3: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) humanjournals.com |

| Mobile Phase A | Aqueous buffer (e.g., 0.01M Potassium Dihydrogen Phosphate, pH 2.5) humanjournals.com |

| Mobile Phase B | Acetonitrile or Methanol humanjournals.comorientjchem.org |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.5 mL/min humanjournals.com |

| Column Temperature | 30 - 40 °C humanjournals.com |

| Detection | UV at 210 nm or 254 nm humanjournals.combiomedgrid.com |

| Injection Volume | 10 - 20 µL |

These are representative conditions; method parameters should be optimized for specific applications.

Gas Chromatography (GC)

Gas Chromatography (GC) can be used to analyze O-Benzylhydroxylamine, but direct analysis of the hydrochloride salt is challenging due to its low volatility and thermal lability. As mentioned, GC-MS analysis typically proceeds via the free base. For quantitative analysis of hydroxylamine (B1172632) salts by GC, a derivatization step is often necessary to convert the polar, non-volatile compound into a more volatile and thermally stable derivative. google.com

A common strategy involves reacting the hydroxylamine with a ketone or aldehyde to form an oxime, which is more amenable to GC analysis. google.com For instance, hydroxylamine hydrochloride can be derivatized with a ketone in a suitable solvent, and the resulting oxime can be analyzed using a standard GC system equipped with a Flame Ionization Detector (FID). google.com The choice of derivatizing agent is critical and can be selected to optimize separation and detection.

Interactive Table 4: General GC Parameters for Analysis of Derivatized Hydroxylamines

| Parameter | Typical Condition |

|---|---|

| Column | Capillary column (e.g., Agilent HP-5) google.com |

| Derivatizing Agent | Ketone compound (e.g., Acetone) google.com |

| Injector Temperature | 180 - 260 °C google.com |

| Oven Program | Temperature gradient (e.g., 100°C to 180°C) google.com |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 220 - 320 °C google.com |

| Carrier Gas | Nitrogen or Helium google.com |

Parameters are based on general methods for derivatized hydroxylamine hydrochloride and require specific optimization.

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions involving O-Benzylhydroxylamine hydrochloride, such as the synthesis of oximes. asianjpr.comyccskarad.comorientjchem.org By periodically sampling the reaction mixture and analyzing it by TLC, chemists can qualitatively observe the consumption of starting materials and the formation of products.

To monitor a reaction, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. Alongside these spots, reference spots of the starting material (e.g., the aldehyde or ketone) and the reactant (O-Benzylhydroxylamine hydrochloride) are also applied. The plate is then developed in a suitable solvent system, which is chosen to achieve good separation between the reactants and the product. After development, the plate is visualized, typically under UV light, to see the spots. As the reaction progresses, the spot corresponding to the starting materials will diminish in intensity, while the spot for the product will appear and grow stronger. This allows for a quick assessment of when the reaction is complete. orientjchem.org

Interactive Table 5: Example of TLC for Monitoring Oxime Formation

| Component | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ aluminum sheets orientjchem.org |

| Mobile Phase (Eluent) | A mixture of nonpolar and polar solvents (e.g., Chloroform:Methanol or Ethyl Acetate:Hexane). The exact ratio is optimized to achieve a product Rf of ~0.3-0.5. |

| Spotting | Co-spotting of the reaction mixture with standards of the starting carbonyl compound and O-Benzylhydroxylamine hydrochloride. |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., potassium permanganate). |

| Interpretation | Disappearance of the starting material spot and appearance of a new product spot indicates reaction progress. |

Derivatization Strategies for Enhanced Detection in Complex Matrices

O-Benzylhydroxylamine-Mediated Derivatization for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Carboxyl Metabolites

The analysis of carboxyl-containing metabolites, such as organic acids, is often hampered by their high polarity, which leads to poor retention on conventional reversed-phase chromatography columns, and their often low abundance in biological samples. O-BHA derivatization addresses these issues by converting the carboxylic acid group into a less polar O-benzyl-amide derivative, which is more amenable to LC-MS/MS analysis. This strategy has been successfully applied to major classes of carboxyl metabolites, including intermediates of central carbon metabolism and short-chain fatty acids.

The tricarboxylic acid (TCA) cycle is a fundamental metabolic pathway, and the quantification of its intermediates is crucial for understanding cellular bioenergetics and disease states, particularly in cancer metabolism. researchgate.netnih.govresearchgate.net Direct analysis of these polycarboxylic acids is challenging, but O-BHA derivatization provides a robust solution.

A validated LC-MS/MS method utilizing O-BHA derivatization has been developed for the rapid and sensitive quantification of TCA cycle intermediates in a 96-well format. researchgate.netresearchgate.net This method is effective for analyzing samples from cancer cells and tissues. researchgate.net The derivatization reaction is typically performed under aqueous conditions, where the carboxylic acid groups are activated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the reaction with O-BHA. researchgate.net This approach has been successfully validated for a comprehensive panel of TCA cycle intermediates and related organic acids, including:

α-Ketoglutarate

Malate

Fumarate

Succinate

Citrate

Isocitrate

Pyruvate

Lactate

Oxaloacetate (which is stabilized by the derivatization) researchgate.net

2-Hydroxyglutarate researchgate.netnih.gov

Research has demonstrated that this O-BHA-based method is sensitive, reproducible, and rapid, with analytical run times as short as eight minutes. researchgate.netnih.gov It has been effectively used to measure metabolic shifts in cancer cells following treatment with pharmacological agents, highlighting its utility in assessing metabolic responses in preclinical research. researchgate.netnih.gov Furthermore, when compared to other derivatizing agents like 2-picolyl amine (2-PA), O-BHA derivatization has shown significant advantages for analyzing poly-carboxylic acids in urine, providing better sensitivity and yielding more stable derivatives. nih.gov

Table 1: TCA Cycle Intermediates Quantified Using O-BHA Derivatization This table is interactive. You can sort and filter the data.

| Analyte | Matrix | Key Findings | Reference |

|---|---|---|---|

| α-Ketoglutarate | Cancer Cells, Tissues | Rapid and sensitive quantification achieved. | researchgate.net |

| Malate | Cancer Cells, Tissues | Part of a validated 96-well format method. | researchgate.netresearchgate.net |

| Fumarate | Cancer Cells, Tissues | Successfully quantified with an 8-minute run time. | researchgate.net |

| Succinate | Cancer Cells, Tissues | Method used to detect metabolic changes. | researchgate.net |

| Citrate | Cancer Cells, Tissues | Validated for quantitation with good sensitivity. | researchgate.netnih.gov |

| Oxaloacetate | Metabolite Extracts | Stabilized by O-BHA derivatization, preventing degradation. | researchgate.net |

| Pyruvate | Cancer Cells, Tissues | Included in the panel of quantified organic acids. | researchgate.net |

Short-chain fatty acids are gut microbiota-derived metabolites that play significant roles in host physiology and disease. nih.govmdpi.com Their direct measurement by LC-MS/MS is challenging due to their volatility and poor retention. O-BHA derivatization significantly improves their analytical tractability. researchgate.net The method involves activating the carboxylic acid group of the SCFA with EDC, which then reacts with O-BHA to form a stable, nonpolar amide derivative. researchgate.net

This derivatization strategy has been applied to quantify SCFAs in various complex biological matrices, including human and mouse plasma, urine, and feces. nih.govresearchgate.net A sensitive and reproducible LC-MS/MS method using O-BHA derivatization coupled with liquid-liquid extraction has been validated for SCFA quantification in human, rat, and mouse plasma, demonstrating good recovery (>80%), precision (RSD <14%), and accuracy (RE < ± 10%). researchgate.net

While O-BHA is effective, other derivatization agents are also used for SCFA analysis. A comparative study evaluated O-BHA, 3-nitrophenylhydrazine (B1228671) (3-NPH), and 2-picolylamine (2-PA) for analyzing eight SCFAs. nih.govmdpi.com The results showed that while O-BHA provided higher sensitivity and better retention than 2-PA, only the 2-PA derivatives allowed for the successful chromatographic separation of all eight C2-C5 isomers. nih.govmdpi.com This indicates that the choice of derivatization reagent should be guided by the specific research goals, balancing the need for sensitivity against the requirement for isomeric separation. mdpi.com

Table 2: Comparison of Derivatization Agents for SCFA Analysis This table is interactive. You can sort and filter the data.

| Derivatization Agent | Advantages | Disadvantages | Matrix Effects (RSD) | Reference |

|---|---|---|---|---|

| O-Benzylhydroxylamine (O-BHA) | High sensitivity, good retention capacity. | Could not separate all eight C2-C5 isomers. | 91.0-94.6% (≤ 5.4%) | nih.gov |

| 3-Nitrophenylhydrazine (3-NPH) | Good retention capacity in reversed-phase LC. | Lower sensitivity compared to O-BHA. | 77.1-99.0% (≤ 3.4%) | nih.gov |

| 2-Picolylamine (2-PA) | Successfully separated all eight C2-C5 isomers, short reaction time. | Lower sensitivity and retention capacity than O-BHA. | 81.6-99.5% (≤ 8.0%) | nih.govmdpi.com |

Derivatization for Aldehyde Quantification in Environmental and Biological Samples

O-Benzylhydroxylamine hydrochloride is a versatile reagent used in analytical chemistry for the derivatization of carbonyl compounds, including aldehydes and ketones. nih.gov The reaction between the nucleophilic nitrogen atom of O-BHA and the electrophilic carbonyl carbon results in the formation of a stable O-benzyl oxime derivative. This derivatization is advantageous as it increases the molecular weight and introduces a benzyl group, which can improve chromatographic retention and enhance ionization efficiency for mass spectrometry.

This strategy is applied in various fields, including environmental science, for the detection and quantification of hazardous carbonyl compounds. nih.gov By converting volatile and often reactive aldehydes into more stable and detectable oxime derivatives, O-BHA facilitates their analysis in complex environmental matrices. One study noted the use of ortho-benzylhydroxylamine for the ppm-level analysis of aldehydes, although it required a lengthy derivatization time. sigmaaldrich.com While O-BHA is a recognized agent for this purpose, other reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are also frequently employed, particularly for analyzing aldehydes in air and water samples, due to the high sensitivity they impart for gas chromatography with electron capture detection or mass spectrometry. researchgate.netnih.gov

Optimization of Derivatization Conditions (e.g., Reagent Concentration, Temperature, Time)

The efficiency of the derivatization reaction with O-Benzylhydroxylamine hydrochloride is paramount for achieving accurate and reproducible quantification. The optimization of reaction parameters, including reagent concentration, temperature, and time, is a critical step in method development.

For the analysis of carboxylic acids like TCA cycle intermediates and SCFAs, the reaction is typically performed in the presence of a coupling agent, most commonly EDC, which activates the carboxyl group. researchgate.net The concentration of both O-BHA and EDC must be optimized to ensure complete derivatization without introducing significant interference. Studies have adopted a previously developed robust method and optimized it for their specific analytes. researchgate.net For instance, the reaction efficiency of O-BHA with SCFAs was monitored by LC-MS/MS to ensure the reaction went to completion. researchgate.net

The reaction time and temperature are also key variables. For the comprehensive analysis of 20 different carboxylic acids across five different biological matrices (urine, plasma, saliva, brain, and liver), a reaction time of 1 hour was established. In another optimized protocol for fatty acid analysis, the effects of temperature and reaction time were explicitly investigated to find the ideal conditions that maximize the yield of the derivative product. The optimal conditions are often a balance between achieving complete derivatization and minimizing potential degradation of the analyte or derivative.

Emerging Research Frontiers and Future Prospects of O Benzylhydroxylamine Hydrochloride in Chemical Sciences

O-Benzylhydroxylamine Hydrochloride in Bioconjugation Chemistry

Bioconjugation chemistry, the science of linking molecules to biomolecules, has found a valuable tool in O-benzylhydroxylamine hydrochloride. Its applications in this field are expanding, particularly in the precise modification of proteins and the rapid optimization of peptides.

Site-Specific Protein Modification

O-benzylhydroxylamine hydrochloride plays a crucial role in the site-specific modification of proteins and peptides. A key strategy involves the N-terminal transamination of a protein or peptide, which introduces a carbonyl group. This engineered carbonyl group then serves as a reactive handle for conjugation with aminooxy-functionalized reagents like O-benzylhydroxylamine. This method allows for the precise attachment of various molecules, such as biotin (B1667282) for protein and peptide enrichment, to the N-terminus of the biomolecule.

High-Throughput Optimization Using Combinatorial Peptide Libraries

The generation and screening of combinatorial peptide libraries are essential for discovering novel peptides with desired activities, such as antimicrobial properties. nih.gov High-throughput screening methods, which allow for the rapid testing of thousands of compounds, are increasingly being adopted in academic and industrial research to address the urgent need for new therapeutic agents. nih.govnih.gov The development of automated parallel peptide synthesizers enables the creation of large and diverse peptide libraries. xtalks.com O-benzylhydroxylamine hydrochloride can be utilized in the derivatization and analysis of these peptide libraries, facilitating the identification and optimization of lead candidates. nih.govxtalks.com The ease of creating and modifying peptide libraries has accelerated the discovery of new antimicrobial peptides, offering hope against multidrug-resistant microorganisms. nih.gov

Role in Advanced Materials Science Applications

The applications of O-benzylhydroxylamine hydrochloride extend into the realm of advanced materials science. It is utilized as a chain transfer agent in polymer chemistry, enabling better control over the molecular weight and properties of the resulting polymers. chemimpex.com Furthermore, its reactivity with carbonyl compounds is being explored in environmental science for the development of methods to remove hazardous pollutants from the environment. chemimpex.com

Development of Novel Therapeutic Agents and Chemical Probes

A significant area of research involving O-benzylhydroxylamine hydrochloride is in the design and synthesis of new therapeutic agents and chemical probes to study biological processes. Its derivatives have shown promise as potent inhibitors of key enzymes implicated in various diseases.

Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibitors for Therapeutic Applications

Indoleamine 2,3-dioxygenase-1 (IDO1) is a critical enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and is a promising therapeutic target for cancer and other diseases characterized by immune suppression. nih.govnih.gov O-benzylhydroxylamine itself has been identified as a potent, sub-micromolar inhibitor of IDO1. nih.gov Researchers have synthesized and evaluated numerous derivatives of O-benzylhydroxylamine, leading to compounds with even greater inhibitory potency. nih.gov

Structure-activity relationship studies have revealed that the addition of halogen atoms, particularly at the meta position of the aromatic ring, enhances the inhibitory activity against IDO1. nih.gov The simplicity of these structures, combined with their potent cellular activity, makes them attractive candidates for further development as antitumor therapies. nih.gov

Table 1: Potency of O-Benzylhydroxylamine and its Derivatives as IDO1 Inhibitors

| Compound | Substitution | IDO1 IC₅₀ (µM) |

| O-benzylhydroxylamine | Unsubstituted | < 1 |

| Chloro-substituted diaryl derivative | 2-chloro | 18 |

| Bromo and chloro substituted derivatives | Bromo and Chloro | 1-4 |

| Methoxy (B1213986) or hydroxy substituted derivatives | Methoxy or Hydroxy | > 23 |

Data sourced from studies on monoaryl and diaryl hydroxylamine (B1172632) derivatives. nih.gov

Histone Deacetylase (HDAC) Inhibitors Based on Hydroxamic Acid Moieties

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. nih.gov The imbalance in the activity of HDACs is linked to the development and progression of cancer, making them a key target for anticancer drug discovery. nih.gov Hydroxamic acids are a well-established class of compounds that act as zinc-binding groups in HDAC inhibitors. nih.govnih.gov

O-benzylhydroxylamine hydrochloride is a key reagent in the synthesis of O-benzyl hydroxamates, which are stable precursors to hydroxamic acids. This allows for the incorporation of the hydroxamic acid moiety, essential for HDAC inhibition, into more complex molecules. The benzyl (B1604629) group serves as a protecting group that can be removed in a later synthetic step. This strategy has been employed in the development of novel HDAC inhibitors, including those incorporating scaffolds like benzothiazole (B30560) and pyrazole (B372694) to enhance potency and selectivity. nih.govnih.gov Several cinnamoyl hydroxamates, such as Belinostat and Panobinostat, have already received FDA approval for cancer treatment. nih.gov

Sustainable Chemical Manufacturing and Industrial Applications

O-Benzylhydroxylamine hydrochloride (OBX) is a versatile chemical intermediate with significant applications in sustainable chemical manufacturing and various industrial sectors. Its utility stems from the reactive yet stable nature of the benzyloxyamino group, making it a valuable building block in organic synthesis and a functional additive in polymer chemistry. This section explores the advancements in its sustainable production and its key industrial uses.

Sustainable Synthesis Routes

The growing emphasis on green chemistry has spurred the development of more sustainable and efficient methods for the synthesis of O-Benzylhydroxylamine hydrochloride. Traditional methods often involve harsh reagents and produce significant waste. In contrast, modern approaches focus on improving reaction efficiency, minimizing byproducts, and utilizing environmentally benign solvents.

One notable advancement is the adoption of aqueous-based synthesis. A patented method describes the preparation of OBX with a purity of over 98% by reacting a benzyl halide with hydroxylamine in a water environment. researchgate.netlabinsights.nl This process simplifies the workup procedure and reduces the reliance on volatile organic solvents. The reaction is carefully controlled by the slow, dropwise addition of an aqueous sodium hydroxide (B78521) solution at a moderately elevated temperature of 55 to 65 °C, followed by hydrolysis, separation, and purification steps. researchgate.netlabinsights.nl

Table 1: Comparison of Synthesis Methods for Hydroxylamine Derivatives

| Parameter | Traditional Batch Synthesis | Patented Aqueous Synthesis researchgate.netlabinsights.nl | Continuous Flow Synthesis (N-isomer model) google.comresearchgate.net |

| Solvent | Organic Solvents | Water | Methanol/Water |

| Temperature | Often high | 55-65 °C | 60 °C |

| Pressure | Varies | Atmospheric | 8 bar |

| Key Reagents | Benzyl halide, Hydroxylamine | Benzyl halide, Hydroxylamine, NaOH (aq) | Benzyl chloride, Hydroxylamine, NaOH |

| Reported Purity | Variable, often lower | > 98% | High |

| Reported Yield | Can be low due to byproducts | Not specified | 75% overall yield |

| Sustainability | High waste, use of hazardous solvents | Reduced organic solvent use, simpler workup | Precise control, reduced waste, reactant recycling |

Key Industrial Applications

O-Benzylhydroxylamine hydrochloride's unique chemical properties make it a valuable component in the pharmaceutical and polymer industries.

Pharmaceutical Intermediate:

A significant industrial application of OBX is as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Notably, it is a key precursor in the production of Ticagrelor, a potent antiplatelet medication used to prevent thrombotic events such as heart attack and stroke. mdpi.com The synthesis of Ticagrelor involves a multi-step process where the benzyloxyamine moiety is incorporated into the core molecular structure. The purity and quality of OBX are paramount in ensuring the efficacy and safety of the final active pharmaceutical ingredient.

Polymer Stabilization: